molecular formula C7H6F3NO B14307671 2-(2,2,2-Trifluoroethoxy)pyridine

2-(2,2,2-Trifluoroethoxy)pyridine

Cat. No.: B14307671
M. Wt: 177.12 g/mol
InChI Key: SAVHBHBJVVELRJ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2

InChI Key

SAVHBHBJVVELRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC(F)(F)F

Origin of Product

United States

The Strategic Advantage of Fluorine in Organic Molecules

The introduction of fluorine into organic molecules, particularly within aromatic and heterocyclic systems, is a well-established strategy for modulating a compound's physicochemical and biological properties. The high electronegativity of fluorine atoms can significantly alter the electron distribution within a molecule, impacting its reactivity, polarity, and binding interactions. researchgate.netresearchgate.net In many cases, the presence of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netmdpi.com This increased stability is a crucial factor in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Furthermore, the incorporation of fluorine can influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes, a key determinant of bioavailability. rsc.orgnih.gov

The Pyridine Scaffold: a Cornerstone of Synthesis

The pyridine (B92270) ring is a ubiquitous heterocyclic structure found in a vast array of natural products, including alkaloids and vitamins, and serves as a fundamental building block in synthetic chemistry. nih.govyoutube.com Its nitrogen atom imparts a degree of basicity and allows for a range of chemical transformations. youtube.comnih.gov The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. nih.govrsc.org The versatility of the pyridine ring allows for its functionalization at various positions, enabling the systematic exploration of a compound's structure-activity relationship (SAR). nih.govnih.gov This adaptability has led to the incorporation of the pyridine motif into numerous FDA-approved drugs. rsc.org

The Path Forward: Research Significance and Future Directions

Classical Approaches to Constructing the this compound Moiety

Traditional methods for synthesizing this compound have historically relied on well-established reaction pathways, including nucleophilic aromatic substitution and diazotization reactions. These routes often utilize readily available starting materials.

Reactions Involving 2,2,2-Trifluoroethanol (B45653) as a Key Reagent

A primary and straightforward method for introducing the trifluoroethoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) using 2,2,2-trifluoroethanol. mdpi.comchemicalbook.comwikipedia.org This alcohol, due to the electron-withdrawing nature of the trifluoromethyl group, possesses enhanced acidity compared to ethanol, facilitating its role as a nucleophile. chemicalbook.comwikipedia.org

The reaction typically involves the deprotonation of 2,2,2-trifluoroethanol with a suitable base, such as potassium tert-butoxide, to generate the corresponding alkoxide. mdpi.com This potent nucleophile then displaces a leaving group, most commonly a halide, at the 2-position of the pyridine ring. wikipedia.orgyoutube.comyoutube.com The reactivity of halopyridines in SNAr reactions is a well-documented phenomenon. researchgate.net The attack of the nucleophile is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.comnih.gov

A typical procedure involves reacting a 2-halopyridine, such as 2-chloropyridine (B119429), with the sodium or potassium salt of 2,2,2-trifluoroethanol. wikipedia.org The choice of solvent is also crucial, with polar aprotic solvents often being employed to facilitate the reaction.

ReactantsReagents/ConditionsProductYieldReference
2-Fluorobenzoyl chloride, EthanolHeatEthyl 2-fluorobenzoateGood mdpi.com
Ethyl 2-fluorobenzoate, 2,2,2-TrifluoroethanolPotassium tert-butoxide, THFEthyl 2-(2,2,2-trifluoroethoxy)benzoateGood mdpi.com
2-Chloropyridine, 2,2,2-TrifluoroethanolBaseThis compound- youtube.com

Synthesis via Halogenated Pyridine Precursors (e.g., 2-Chloro-3-hydroxypyridine)

Halogenated pyridine precursors are central to many synthetic routes for this compound. 2-Chloropyridine is a common starting material, which can be produced by the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.org The presence of a halogen, typically chlorine or bromine, at the 2-position of the pyridine ring makes it susceptible to nucleophilic attack. researchgate.netwikipedia.org

For instance, the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) has been achieved starting from 3-amino-2-chloropyridine. researchgate.netgoogle.com This transformation can be accomplished through a diazotization reaction in the presence of 2,2,2-trifluoroethanol. researchgate.netgoogle.com The chemoselective metallation of 2-chloropyridine can also be utilized to introduce substituents at the 3-position, which can then be further functionalized. rsc.org

Starting MaterialReagents/ConditionsIntermediate/ProductReference
PyridineChlorine2-Chloropyridine and 2,6-dichloropyridine wikipedia.org
2-HydroxypyridinePhosphoryl chloride2-Chloropyridine wikipedia.org
3-Amino-2-chloropyridinen-Butyl nitrite (B80452), 2,2,2-trifluoroethanol, organic acid2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine researchgate.netscribd.com
2-AminopyridineBromine, Acetic acid2-Amino-5-bromopyridine orgsyn.org

Diazotization-Based Routes

Diazotization reactions provide an alternative and powerful pathway for the synthesis of 2-alkoxypyridines, including this compound. researchgate.netorganic-chemistry.org This method involves the conversion of a primary aromatic amine, such as 2-aminopyridine, into a diazonium salt, which is a highly versatile intermediate. numberanalytics.combyjus.comlibretexts.org The diazonium group can then be displaced by a variety of nucleophiles, including alcohols. organic-chemistry.org

The general process begins with the treatment of the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, at low temperatures. numberanalytics.combyjus.com The resulting diazonium salt is often unstable and is used immediately in the subsequent step. researchgate.net The introduction of 2,2,2-trifluoroethanol to the reaction mixture leads to the displacement of the diazonium group and the formation of the desired ether linkage.

A specific example is the preparation of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine from 3-amino-2-chloropyridine. researchgate.netgoogle.com This reaction is carried out using a nitrite source, such as t-butyl nitrite or n-butyl nitrite, in the presence of 2,2,2-trifluoroethanol and an acid like methanesulfonic acid. researchgate.netgoogle.com It's important to note that the stability and reactivity of pyridinediazonium salts can differ significantly based on the position of the amino group. google.com For instance, pyridine-2-diazonium salts are known to be particularly unstable. google.com

Starting MaterialReagentsProductKey FeaturesReference
Primary aromatic aminesNitrous acid (from NaNO₂ and strong acid)Diazonium saltsVersatile intermediates organic-chemistry.orgnumberanalytics.com
3-Amino-2-chloropyridinen-Butyl nitrite, 2,2,2-trifluoroethanol, organic acid2-Chloro-3-(2,2,2-trifluoroethoxy)pyridineMild conditions, good yields researchgate.netscribd.com
3-Amino-2-chloropyridinet-Butyl nitrite, 2,2,2-trifluoroethanol, methanesulfonic acid2-Chloro-3-(2,2,2-trifluoroethoxy)pyridineCan be conducted without water google.com
2-AminopyridineAmyl nitrite, hydrobromic acid2-BromopyridineDiazotization followed by halogenation orgsyn.org

Modern and Efficient Synthetic Methodologies

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for the synthesis of fluorinated pyridines. These modern approaches include domino reactions and flow chemistry techniques.

Domino Approaches for Trifluoroethoxylation (e.g., on non-activated C-H centers)

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for building molecular complexity in a single synthetic operation, thereby increasing efficiency and reducing waste. nih.gov In the context of synthesizing trifluoroethoxylated compounds, domino approaches that enable the direct trifluoroethoxylation of non-activated C-H bonds are particularly attractive.

While direct C-H trifluoromethoxylation of pyridines has been shown to be challenging, progress has been made in related systems. researchgate.net For example, a rhodium-catalyzed oxidative trifluoroethoxylation of N-aryl-pyrrolidin-2-ones has been developed. researchgate.net This process achieves the trifluoroethoxylation of a non-activated sp³ C-H bond through a domino sequence, avoiding the need for pre-functionalized substrates. researchgate.net Although not yet demonstrated for the direct synthesis of this compound itself, these developments highlight the potential of domino strategies for the future development of more direct and efficient routes.

Recent research has also focused on the direct C-H functionalization of pyridine rings. For instance, methods for the direct C-H trifluoromethylation and polyfluoroarylation of pyridines have been developed, which could potentially be adapted for trifluoroethoxylation. researchgate.netnih.gov

Reaction TypeKey FeaturesExample SystemReference
Rhodium-catalyzed oxidative trifluoroethoxylationDomino approach on non-activated sp³ C-H bondsN-Aryl-pyrrolidin-2-ones researchgate.net
Direct C-H trifluoromethylationRegioselective functionalization of pyridinePyridinium iodide salts with trifluoroacetic acid researchgate.net
Direct C-H polyfluoroarylationPalladium-catalyzed C-H/C-H coupling2-Alkoxypyridines nih.gov

Flow Reaction Methods in the Synthesis of Related Compounds

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, scalability, and reaction control compared to traditional batch processes. nih.govresearchgate.netmdpi.com The use of continuous flow setups can lead to shorter reaction times and reduced waste, making it a "greener" synthetic approach. nih.govresearchgate.net

While the direct synthesis of this compound using flow chemistry has not been extensively reported, the application of this technology to the synthesis of related pyridine derivatives demonstrates its potential. For example, a convenient and expedited synthesis of a series of 2-methylpyridines has been developed using a simplified bench-top continuous flow setup. nih.govresearchgate.netresearchgate.net This method involves passing a solution of the starting pyridine through a column packed with a catalyst at high temperature, resulting in high selectivity and good yields without the need for extensive work-up. nih.govresearchgate.net

The principles of this flow methodology could be adapted for the synthesis of this compound, for instance, by designing a flow reactor for the nucleophilic aromatic substitution reaction between a 2-halopyridine and 2,2,2-trifluoroethanol.

MethodKey AdvantagesExample ApplicationReference
Continuous Flow SynthesisShorter reaction times, increased safety, reduced waste, improved controlSynthesis of 2-methylpyridines nih.govresearchgate.net
Bench-top continuous flow setupExpedited and convenient, high selectivity, good yields, minimal work-upα-Methylation of pyridines nih.govresearchgate.netresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methods. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. skpharmteco.comyoutube.com A key aspect is the use of safer solvents or, ideally, no solvent at all. nih.govskpharmteco.com For instance, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized using a greener approach that avoids the isolation of intermediates, thereby increasing productivity and minimizing solvent use. researchgate.net

Catalysis plays a significant role in green chemistry. nih.gov Photocatalysis, for example, offers a sustainable pathway for chemical synthesis, as demonstrated by the synthesis of artemisinin. nih.gov Similarly, the use of reusable catalysts like titanium silicalite (TS-1) in a continuous flow reactor for pyridine N-oxide formation exemplifies a safer and more efficient process compared to traditional batch reactors. organic-chemistry.org The choice of reagents is also critical; for example, using urea-hydrogen peroxide (UHP) as a stable and inexpensive oxidizing agent for the formation of N-oxides presents a greener alternative to more hazardous reagents. organic-chemistry.org These green chemistry strategies are integral to the modern synthesis of complex molecules like this compound, aiming for both economic and environmental benefits.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with applications in various fields.

Synthesis of Pyridinesulfonamide Derivatives

A key derivative, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, is an important intermediate for the sulfonylurea herbicide, trifloxysulfuron. scribd.com An efficient synthesis route starts from 3-amino-2-chloropyridine. scribd.comresearchgate.net This is converted to 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, which then undergoes mercaptylation with thiourea. researchgate.net Subsequent chlorination and amination yield the final product. researchgate.net This pathway is noted for its mild conditions and high yields. researchgate.net

Table 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

StepReactantsReagentsProductYield (%)
13-amino-2-chloropyridinen-butyl nitrite, 2,2,2-trifluoroethanol, organic acid2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine78.3
22-Chloro-3-(2,2,2-trifluoroethoxy)pyridineThiourea3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine-
33-(2,2,2-Trifluoroethoxy)-2-mercaptopyridineChlorine3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride71.2 (two steps)
43-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chlorideAmmonia3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide87.1

Introduction of Chloromethyl Groups

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a crucial intermediate for the gastric proton pump inhibitor, Lansoprazole. chemicalbook.comchemicalbook.com The synthesis involves the chlorination of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. This reaction is typically carried out using thionyl chloride in a suitable solvent like toluene. The product is isolated as a hydrochloride salt. sigmaaldrich.com

Table 2: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

ReactantReagentSolventProductYield (%)
2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineThionyl chlorideToluene2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride84

Formation of Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups onto the pyridine ring is a common derivatization strategy. Mercaptylation, the introduction of a thiol group, can be achieved using reagents like thiourea. researchgate.net For instance, 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine can be converted to 3-(2,2,2-trifluoroethoxy)-2-mercaptopyridine. researchgate.net Further reactions can lead to a variety of sulfur-containing derivatives. For example, pentafluoropyridine (B1199360) reacts with potassium hydrosulphide to yield 2,3,5,6-tetrafluoropyridine-4-thiol. rsc.org This thiol can then be used to synthesize other derivatives, such as bis-(2,3,5,6-tetrafluoropyridyl) sulphide. rsc.org Benzylsulfanylation, the addition of a benzylthio group, is another method to create sulfur-containing pyridine derivatives.

Pyridine N-Oxide Formation

The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental transformation that alters the reactivity of the pyridine ring, often facilitating subsequent functionalization. youtube.com This reaction is commonly achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orggoogle.com The use of urea-hydrogen peroxide (UHP) is considered a green and safe alternative. organic-chemistry.org Pyridine N-oxides are versatile intermediates; for example, they can be used in photochemical reactions for trifluoromethylation. nih.gov The formation of 2-(2,3,6-trimethylphenylmethylthio)pyridine N-oxide is prepared from α2-bromoprehnitene and 2-mercaptopyridine (B119420) N-oxide, sodium salt. prepchem.com

Functionalization with Aryl and Heteroaryl Moieties (e.g., Chalcone (B49325), Pyrazolopyridine)

The introduction of aryl and heteroaryl groups, such as those found in chalcones and pyrazolopyridines, onto the pyridine core can significantly alter the molecule's properties.

Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a well-known class of compounds. While direct functionalization of this compound to form a chalcone is not extensively documented, a closely related analogue, 4-(2,2,2-trifluoroethoxy)pyridine, has been utilized to create chalcone derivatives. This synthesis demonstrates a viable pathway for incorporating the chalcone motif. bibliomed.orgresearchgate.net

The synthesis involves preparing 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde, which then reacts with various substituted acetophenones in a base-catalyzed aldol (B89426) condensation to yield the target chalcones. bibliomed.org This reaction typically proceeds in very good to excellent yields, ranging from 80-95%. bibliomed.org

Table 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-Based Chalcone Derivatives bibliomed.org

Entry Acetophenone Derivative Resulting Chalcone Product Yield (%)
1 4-Methylacetophenone 3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)-1-(p-tolyl)prop-2-en-1-one 91
2 4-Methoxyacetophenone 1-(4-methoxyphenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-one 95
3 4-Chloroacetophenone 1-(4-chlorophenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-one 89
4 4-Nitroacetophenone 3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one 85
5 2,4-Dichloroacetophenone 1-(2,4-dichlorophenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-one 80

This table is generated based on the synthetic scheme reported for a pyridine analogue. bibliomed.org

Pyrazolopyridine Derivatives

Pyrazolopyridines represent another important class of heteroaryl systems. The direct functionalization of the this compound core to generate pyrazolopyridine structures is not widely reported. However, general synthetic strategies for pyrazolopyridines can be considered. One common approach involves the cyclization of suitably substituted pyridine precursors. For instance, new pyrazolopyridine derivatives can be synthesized starting from precursors like 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, which undergoes a series of transformations including chlorination and subsequent reactions to build the pyrazole (B372694) ring. nih.gov Although not starting from a trifluoroethoxylated pyridine, these methods illustrate the chemical principles that could be adapted for such a purpose.

Derivatization through Amine Introduction (e.g., Aminopyridines)

The introduction of an amino group to the pyridine ring is a key transformation, as aminopyridines are crucial intermediates in medicinal chemistry and materials science. google.com Several methodologies exist for the amination of pyridines, which could be applied to a substrate like this compound.

One of the most established methods for producing 2-aminopyridines is the Chichibabin reaction, which typically involves treating pyridine with sodium amide in an apolar solvent. youtube.com

A more general and often higher-yielding approach for the 2-amination of pyridines involves the use of pyridine N-oxides. The N-oxide activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. In a one-pot procedure, the pyridine N-oxide is treated with an activating agent like tosyl anhydride (B1165640) (Ts₂O) and an amine, such as tert-butylamine, followed by deprotection to yield the 2-aminopyridine. nih.govresearchgate.net This method is known for its high yields and excellent selectivity for the 2-position over the 4-position. nih.govresearchgate.net

Another direct C-H amination technique utilizes sodium hydride (NaH) in the presence of lithium iodide (LiI) to mediate the reaction between pyridine and primary alkyl amines. This protocol has proven effective for the synthesis of various C2-aminated pyridines. orgsyn.org

Table 2: General Methodologies for 2-Amination of Pyridine

Method Reagents Key Features Ref.
Pyridine N-Oxide Amination 1. Ts₂O, t-BuNH₂ 2. TFA One-pot fashion; High yields; Excellent 2-/4-selectivity. nih.govresearchgate.net
Direct C-H Amination Primary amine, NaH, LiI, THF Effective for primary alkyl amines; Avoids pre-functionalization. orgsyn.org
Chichibabin Reaction NaNH₂ Classic method; Often requires high temperatures. youtube.com
From Fluoropyridines Hydrazine, H₂/Catalyst Involves substitution of fluorine followed by reduction. google.com

This table summarizes general strategies that could be adapted for the amination of the this compound core.

Catalytic Systems in the Synthesis of Trifluoroethoxy-Pyridines and their Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules. Transition metal catalysts, in particular, have enabled the construction of substituted pyridines through various reaction pathways.

Transition Metal Catalysis (e.g., Rhodium-catalyzed processes, Copper catalysis)

Rhodium-Catalyzed Processes

Rhodium catalysts are powerful tools for the synthesis of substituted pyridines. One prominent strategy is the rhodium-catalyzed [2+2+2] cycloaddition reaction. For example, a cationic rhodium(I) complex can effectively catalyze the cycloaddition of oximes with diynes, which, after spontaneous dehydration, leads to the formation of a variety of substituted pyridines. nih.gov This methodology offers a convergent approach to building the pyridine core, and could potentially be adapted to create trifluoroethoxy-substituted analogues by using appropriately functionalized starting materials. Other rhodium-catalyzed reactions, such as the denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles, have also been developed for the synthesis of substituted pyrimidines, showcasing the versatility of rhodium in heterocycle synthesis. nih.gov

Copper Catalysis

Copper-catalyzed reactions are widely used in organic synthesis due to the low cost and unique reactivity of copper. While specific examples of copper catalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, copper's utility in related transformations is well-established. For instance, copper iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) has been used to catalyze the synthesis of 2,2,2-trifluoroethyl selenoethers from elemental selenium and 1,1,1-trifluoro-2-iodoethane. rsc.org This demonstrates copper's effectiveness in facilitating reactions involving the trifluoroethoxy moiety.

Furthermore, copper(II) complexes incorporating pyridine-based ligands are themselves used as catalysts in various oxidation reactions, highlighting the strong interaction and stability of copper-pyridine systems. rsc.orgnih.gov These examples suggest the potential for developing novel copper-catalyzed methods for the synthesis of trifluoroethoxy-pyridines, for example, through cross-coupling reactions between a pyridine precursor and a trifluoroethoxylating agent.

Computational Investigations of this compound Remain Elusive

A comprehensive search for dedicated computational chemistry and theoretical studies on the chemical compound This compound has revealed a notable absence of publicly available research. Despite the importance of computational methods in modern chemical research for elucidating molecular structure, reactivity, and electronic properties, it appears that this specific fluorinated pyridine derivative has not been the subject of detailed theoretical investigation in peer-reviewed literature.

Computational techniques such as Density Functional Theory (DFT) are powerful tools for predicting the optimized geometries and spectroscopic characteristics of molecules. An in-depth analysis using DFT would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms in this compound, including key bond lengths, bond angles, and dihedral angles. Furthermore, such studies often provide predictions of vibrational frequencies which can be correlated with experimental infrared and Raman spectra, aiding in the structural characterization of the compound. The accuracy of these computational predictions is highly dependent on the choice of the basis set, which is a mathematical description of the orbitals in an atom. Larger and more complex basis sets generally lead to more accurate results, though at a higher computational cost.

Beyond structural and spectroscopic properties, computational chemistry offers deep insights into the reactivity and electronic nature of a molecule through the analysis of molecular orbitals and charge distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis , a key component of such an investigation, would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating regions susceptible to electrophilic attack, while the LUMO governs the ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution across the molecule. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified. For this compound, an MEP map would be expected to show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and potentially positive regions associated with the hydrogen atoms and the electron-withdrawing trifluoroethoxy group.

While the principles of these computational methods are well-established, their specific application to this compound, including the generation of specific data tables for its optimized geometry, electronic descriptors, and potential maps, is not documented in the searched scientific literature. The absence of such studies means that a detailed, data-driven article on the computational chemistry of this specific compound cannot be constructed at this time. Future research initiatives may address this gap, providing valuable insights into the unique properties of this fluorinated pyridine derivative.

Molecular Reactivity and Electronic Descriptors

Fukui Functions and Dual Descriptors for Site Selectivity

Fukui functions are a key concept in density functional theory used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgnih.gov These functions analyze the change in electron density as an electron is added to or removed from the molecule, thus identifying the regions most susceptible to chemical reaction. faccts.descm.com The dual descriptor, which is the difference between the Fukui functions for nucleophilic and electrophilic attack, provides a combined map of reactivity, with positive values indicating an electrophilic site and negative values a nucleophilic site. scm.com

Despite the utility of these descriptors in understanding chemical reactivity, specific studies calculating the Fukui functions and dual descriptors for this compound have not been identified in the current body of literature. Such an analysis would be valuable for predicting its reaction mechanisms and designing synthetic pathways.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density between filled and vacant orbitals within a molecule, providing insight into hybridization and the nature of chemical bonds. uni-muenchen.descirp.org This method translates complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de The analysis of donor-acceptor interactions within the NBO framework quantifies the stabilization energy associated with electron delocalization, which is crucial for understanding molecular stability and conjugation effects. uni-muenchen.de

While NBO analysis has been applied to a wide range of organic molecules, including various pyridine derivatives, scirp.orgresearchgate.net a specific NBO analysis for this compound, detailing its specific orbital interactions, hybridization, and delocalization energies, is not available in the reviewed literature.

Analysis of Intermolecular Interactions and Supramolecular Organization

The study of how molecules interact and organize in the solid state is fundamental to crystal engineering and materials science. Non-covalent interactions, such as hydrogen bonds and π–π stacking, govern the crystal packing and physical properties of molecular solids. frontiersin.orgnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

This technique has been successfully applied to various pyridine derivatives to understand their supramolecular structures. nih.govnih.gov However, a Hirshfeld surface analysis of this compound, which would require its crystal structure, has not been reported. Such an analysis would be instrumental in understanding how the trifluoroethoxy group influences the crystal packing.

Characterization of Non-Covalent Interactions in Crystal Engineering

The rational design of molecular crystals with desired properties relies on a deep understanding of non-covalent interactions. nih.govresearchgate.net These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, dictate the assembly of molecules into larger supramolecular architectures. frontiersin.org Computational studies play a vital role in characterizing the geometry and energy of these interactions, guiding the synthesis of new materials. researchgate.netresearcher.life

While the principles of non-covalent interactions are broadly understood and have been studied in many systems, nih.govresearchgate.net a specific computational characterization of the non-covalent interactions governing the potential crystal structure of this compound is absent from the scientific literature.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. beilstein-archives.orgacs.org For a molecule like this compound, rotation around the C-O and C-C bonds of the ethoxy substituent would lead to different conformers with varying energies.

Computational methods are essential for exploring these energy landscapes and predicting the most stable conformations. nih.gov However, a detailed conformational analysis and the corresponding energy landscape for this compound are not documented in the available research.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Reagents and Building Blocks in Organic Synthesis

The chemical reactivity of 2-(2,2,2-trifluoroethoxy)pyridine makes it a valuable component in the construction of intricate molecular architectures. Its utility spans from being a key intermediate to a precursor for specialized chemical tools like chiral auxiliaries and ligands.

Synthesis of Complex Organic Molecules

The pyridine (B92270) nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. researchgate.net The introduction of a trifluoroethoxy group at the 2-position modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations. This makes this compound a useful starting material or intermediate in multi-step syntheses. For instance, it can undergo transformations such as lithiation, which allows for the introduction of various functional groups onto the pyridine ring, leading to the assembly of more complex substituted pyridine derivatives. researchgate.net

Precursors for Chiral Auxiliaries and Ligands (e.g., Oxazoline derivatives)

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. The 2-(2,2,2-trifluoroethoxy)phenyl group, which can be derived from the corresponding pyridine, has been incorporated into oxazoline-based chiral auxiliaries. mdpi.com These auxiliaries are instrumental in directing ortho-metalation on an aryl ring, facilitating a variety of asymmetric transformations. mdpi.com The synthesis of compounds like 2-(2-trifluoroethoxyphenyl)oxazoline demonstrates the utility of the trifluoroethoxy-substituted aromatic motif in creating sophisticated reagents for stereoselective synthesis. mdpi.com The trifluoroethoxy group in these systems can influence the reactivity and selectivity of the synthetic transformations. mdpi.com

Contributions to Medicinal Chemistry

In the realm of medicinal chemistry, the structural attributes of this compound are leveraged to design and synthesize novel therapeutic agents with improved pharmacological profiles. nih.gov Pyridine derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net

Intermediate in the Synthesis of Pharmaceutical Agents

The this compound moiety serves as a key intermediate in the synthesis of various classes of pharmaceutical agents.

Anti-inflammatory and Anti-cancer Compounds: Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have shown potential as both anticancer and anti-inflammatory agents. nih.gov The synthesis of these compounds can involve intermediates derived from substituted pyridines. Furthermore, other pyridine derivatives have been investigated for their anticancer activities against various cell lines. researchgate.netnih.govresearchgate.netnih.govmdpi.com The trifluoroethoxy group can be strategically incorporated to enhance the biological activity of these compounds. nih.gov

Proton Pump Inhibitors (PPIs): PPIs are a class of drugs used to treat acid-related disorders. wikipedia.org Many PPIs, such as lansoprazole, feature a substituted pyridine ring linked to a benzimidazole (B57391) moiety. wikipedia.org The substituents on the pyridine ring, including alkoxy groups, are crucial for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent inhibition of the H+/K+ ATPase proton pump. wikipedia.orgnih.gov The trifluoroethoxy group, with its strong electron-withdrawing nature, can significantly influence the pKa of the pyridine nitrogen, a key factor in the activation and efficacy of PPIs. nih.gov

Antiarrhythmics: Benzamides containing one or more 2,2,2-trifluoroethoxy substituents have been synthesized and evaluated for their antiarrhythmic properties. nih.gov The trifluoroethoxy group was found to be a key structural feature for potent activity in this class of compounds. nih.gov

Design of Fluorinated Compounds for Enhanced Properties

The incorporation of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties. The trifluoroethoxy group in this compound offers several advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation. This can lead to improved metabolic stability and a longer half-life of the drug molecule in the body.

Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule. This property can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. The trifluoroethyl aryl ether motif is considered an important structural element in drug molecules. researchgate.net

The strategic placement of the trifluoroethoxy group can thus be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net

Applications in Agrochemical Chemistry

The pyridine ring is a core component of numerous agrochemicals, including herbicides, insecticides, and fungicides. nih.govagropages.com The introduction of fluorine-containing substituents, such as the trifluoromethyl group, has been a key strategy in the development of modern, highly effective pesticides. nih.govsemanticscholar.org

While direct applications of this compound in commercial agrochemicals are not as extensively documented as trifluoromethylpyridines, its structural motifs are relevant to the design and synthesis of new agrochemical candidates. The principles of incorporating fluorinated groups to enhance biological activity and metabolic stability are also applicable in this field. For example, 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide is a key intermediate in the synthesis of the herbicide trifloxysulfuron. researchgate.netscribd.comasianpubs.org This highlights the utility of the trifluoroethoxy-substituted pyridine scaffold in the agrochemical industry. The development of efficient synthetic routes to such intermediates is an active area of research. researchgate.netscribd.comasianpubs.orgconsensus.app

Material Science and Crystal Engineering Applications

The distinct electronic and steric properties of the trifluoroethoxypyridine unit make it a valuable component in the fields of polymer science and crystal engineering.

The incorporation of fluorinated groups and pyridine rings into polymer backbones is a known strategy for developing materials with superior properties. Fluoropolymers are renowned for their exceptional chemical inertness and thermal stability. holscot.comthermofisher.com Similarly, the rigid, aromatic structure of the pyridine ring can enhance the thermal stability of polymeric materials. researchgate.net

The this compound moiety combines both of these advantageous features. The trifluoroethoxy group can impart hydrophobicity, oleophobicity, and high thermal stability to a polymer. For instance, poly(bis(2,2,2-trifluoroethoxy)phosphazene) is a polymer known for its controlled molecular weight and low polydispersity, highlighting the utility of the trifluoroethoxy group in polymer synthesis. nih.gov Furthermore, block copolymers containing both poly(4-vinyl pyridine) and fluorinated methacrylate (B99206) blocks have been synthesized, demonstrating the compatibility and synergistic potential of these two components in creating advanced materials like dispersants for graphene. mdpi.com While large-scale commercial polymers based specifically on this compound are not common, the fundamental principles suggest its potential as a monomer or additive for creating polymers with enhanced resistance to heat and chemical attack, suitable for demanding applications in aerospace and electronics. researchgate.net

Table 2: Properties Conferred by Structural Moieties in Polymer Science

Structural MoietyKey Properties ConferredRelevant Examples
Trifluoroethoxy GroupThermal stability, chemical resistance, hydrophobicity, oleophobicity. holscot.comthermofisher.comPoly(bis(2,2,2-trifluoroethoxy)phosphazene), Poly(2,2,2-trifluoroethyl methacrylate). nih.govmdpi.com
Pyridine RingThermal and chemical stability, polarity, potential for coordination chemistry. researchgate.netPoly(4-vinyl pyridine). mdpi.com

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. Fluorinated organic compounds are of significant interest in this field because fluorine atoms can participate in a variety of weak, yet structurally influential, non-covalent interactions. rsc.org These include C–H⋯F, F⋯F, and C–F⋯π interactions, which can direct the assembly of molecules into specific, predictable packing motifs. rsc.orgrsc.org

The this compound molecule contains both a pyridine ring, with its hydrogen-bond accepting nitrogen atom and π-system, and multiple fluorine atoms. This combination offers several handles for crystal engineers to control solid-state architecture. The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, a property often used to form predictable structural patterns. nih.govrsc.org The trifluoroethoxy group introduces the potential for fluorine-based interactions. The crystal structure of a related derivative, 2-benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine, reveals that weak aromatic π–π stacking interactions involving the pyridine rings play a role in establishing the crystal packing. nih.gov In other fluorinated pyridine-containing structures, F⋯F and F⋯H contacts have been shown to be dominant forces in governing the molecular packing. nih.gov The interplay between these hydrogen bonds, π-stacking, and fluorine-specific interactions allows for the fine-tuning of crystal structures, which is critical for developing materials with specific optical, electronic, or physical properties. rsc.orgrsc.org

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